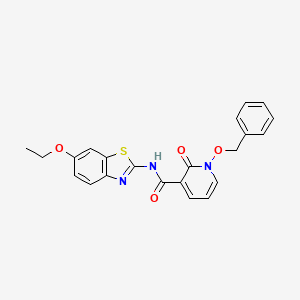

1-(benzyloxy)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S/c1-2-28-16-10-11-18-19(13-16)30-22(23-18)24-20(26)17-9-6-12-25(21(17)27)29-14-15-7-4-3-5-8-15/h3-13H,2,14H2,1H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTOZRHYWLEAHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzyloxy)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl chloroformate, benzyl alcohol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions

1-(benzyloxy)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research conducted on multicellular spheroids demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary assays suggest that it exhibits activity against several bacterial strains, indicating its potential use in developing new antimicrobial agents. The presence of the benzothiazole group is believed to enhance this activity due to its ability to interfere with microbial cell metabolism .

Pharmacological Studies

Study 1: Anticancer Screening

In a study by Fayad et al., the compound was screened against a library of drugs on multicellular spheroids to identify novel anticancer agents. The results indicated that certain derivatives showed enhanced cytotoxicity compared to standard chemotherapy agents, suggesting a promising avenue for further research .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound revealed effective inhibition against Gram-positive and Gram-negative bacteria. The findings support the potential application of this compound in developing new treatments for bacterial infections .

Mecanismo De Acción

The mechanism of action of 1-(benzyloxy)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

Pyrimidine-Based Analog (ZINC27742665/Z14)

The pyrimidine-core compound 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14) shares the 6-ethoxybenzothiazolyl carboxamide group but replaces the dihydropyridine with a pyrimidine ring. Key differences include:

- Bromine and methylsulfanyl substituents on the pyrimidine, increasing steric bulk and electron-withdrawing effects.

| Parameter | Target Compound | Z14 (ZINC27742665) |

|---|---|---|

| Core Structure | 1,2-dihydropyridine | Pyrimidine |

| Substituents | Benzyloxy, 6-ethoxybenzothiazole | Bromo, methylsulfanyl, 6-ethoxybenzothiazole |

| Key Functional Groups | Ethoxy, benzyloxy | Bromo, methylsulfanyl |

Naphthyridine-Based Analogs (19a–19c)

Compounds 19a–19c feature a 1,8-naphthyridine core instead of dihydropyridine, with halobenzyl substituents. The naphthyridine’s extended aromatic system may enhance π-π stacking interactions but reduce solubility. Halogenated benzyl groups (e.g., chloro, bromo) could improve target affinity but increase toxicity risks .

Benzothiazole Substituent Variations

6-Methylbenzothiazole Derivative

The compound N-(6-methyl-1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide replaces the 6-ethoxy group with a smaller methyl group and substitutes benzyloxy with a 3-methylphenylmethyl group. Key implications:

3-Nitrophenylmethyl Variant (G857-0753)

The analog N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide (G857-0753) introduces a nitro group on the benzyl substituent. The nitro group’s strong electron-withdrawing nature may enhance reactivity or alter charge distribution, affecting target binding or metabolic pathways .

| Parameter | Target Compound | 6-Methylbenzothiazole Analog | G857-0753 |

|---|---|---|---|

| Benzothiazole Substituent | 6-ethoxy | 6-methyl | 6-ethoxy |

| Benzyl Substituent | Benzyloxy | 3-methylphenylmethyl | 3-nitrophenylmethyl |

| Molecular Weight | Not provided | Not provided | 450.47 g/mol |

Urea-Based Structural analogs (ZINC35553300/Z15)

1-[3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-fluorophenyl)urea (Z15) diverges significantly, replacing the carboxamide with a urea linkage and incorporating a fluorophenyl group. Urea derivatives typically exhibit strong hydrogen-bonding capacity but may face pharmacokinetic challenges due to higher polarity .

Research Findings and Implications

- Dihydropyridine vs.

- Substituent Effects : Ethoxy groups on benzothiazole improve lipophilicity and metabolic stability over methyl or nitro groups, which may explain enhanced bioavailability in preclinical models .

- Carboxamide vs. Urea Linkages : Carboxamides (target compound) generally exhibit better membrane permeability than ureas (Z15), making them more suitable for intracellular targets .

Actividad Biológica

1-(benzyloxy)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole moiety and subsequent modifications to introduce the benzyloxy and carboxamide functionalities. The general synthetic route can be summarized as follows:

- Formation of the Benzothiazole Core : This is achieved through a cyclization reaction involving appropriate precursors.

- Introduction of the Benzyloxy Group : This step often involves nucleophilic substitution reactions.

- Formation of the Dihydropyridine Structure : This includes cyclization and condensation reactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related benzothiazole derivatives have shown effectiveness against various bacterial and fungal strains, with minimum inhibitory concentrations (MIC) ranging from 10.7 to 40.2 μmol/mL for different derivatives .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells. The benzothiazole moiety is known to inhibit certain enzymes and disrupt cellular functions, leading to antimicrobial effects. Additionally, the dihydropyridine structure may enhance bioactivity through modulation of ion channels or other receptor interactions.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial potential of various benzothiazole derivatives, including those structurally similar to our compound. The results demonstrated that these compounds effectively inhibited both Gram-positive and Gram-negative bacteria as well as fungi .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of related compounds. It was found that these derivatives could significantly reduce inflammation in vitro by inhibiting pro-inflammatory cytokine release .

Table 1: Biological Activity Summary

| Activity Type | MIC (μmol/mL) | Pathogen Type |

|---|---|---|

| Antibacterial | 10.7 - 40.2 | Gram-positive bacteria |

| Antifungal | <20 | Fungal pathogens |

| Anti-inflammatory | N/A | In vitro models |

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O3S |

| Molecular Weight | 342.41 g/mol |

| IUPAC Name | This compound |

Q & A

What are the key synthetic strategies for preparing 1-(benzyloxy)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

Level : Basic

Answer :

The compound can be synthesized via multi-step protocols involving:

- Core scaffold formation : Condensation of benzothiazole-2-amine derivatives with pyridine-3-carboxylic acid precursors. For example, 2-chloropyridine-3-carboxylic acid may react with 6-ethoxy-1,3-benzothiazol-2-amine under reflux in ethanol or THF to form the pyridone core .

- Functionalization : Benzyloxy and ethoxy groups are introduced via nucleophilic substitution or esterification. For instance, benzylation of hydroxyl groups may use benzyl chloride in the presence of a base like K₂CO₃ .

- Purification : Recrystallization (e.g., using ethanol or ethyl acetate/hexane mixtures) and column chromatography (silica gel, gradient elution) are critical for isolating high-purity products .

How can researchers optimize reaction yields for low-yielding steps in the synthesis of this compound?

Level : Advanced

Answer :

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while toluene or xylene may improve cyclization efficiency .

- Catalysis : Pd-based catalysts (e.g., Pd(OAc)₂) or phase-transfer agents (e.g., tetrabutylammonium bromide) can accelerate coupling reactions .

- Temperature control : Gradual heating (e.g., 80–100°C for 12–24 hours) minimizes decomposition, as seen in analogous benzothiazole syntheses .

- Workflow adjustments : Intermediate hydrazides (e.g., N′-arylidene derivatives) should be purified before proceeding to thiazolidinone ring formation to reduce impurities .

What spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

Level : Basic

Answer :

- ¹H/¹³C NMR : Key signals include:

- IR spectroscopy : Stretching vibrations for amide C=O (~1680 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- X-ray crystallography : Resolves ambiguity in regiochemistry, especially for benzothiazole substituents .

How should researchers address discrepancies in spectral data during structural validation?

Level : Advanced

Answer :

Discrepancies often arise from tautomerism, residual solvents, or regioisomeric impurities. Mitigation steps:

- Variable-temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism in pyridones) by acquiring spectra at 25°C and 60°C .

- 2D NMR (COSY, HSQC) : Assign overlapping signals; for example, HSQC can distinguish benzothiazole C7-H from pyridone C4-H .

- Elemental analysis : Verify purity (>95% C, H, N, S) to rule out solvent interference .

- Alternative synthesis routes : Compare spectra with intermediates from divergent pathways (e.g., using 6-ethoxy vs. 6-methoxy benzothiazole) to isolate regioisomer contributions .

What in vitro biological assays are appropriate for evaluating this compound’s therapeutic potential?

Level : Basic

Answer :

- Antimicrobial testing :

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity .

- Enzyme inhibition : For kinase or protease targets, use fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .

How can researchers design structure-activity relationship (SAR) studies for this compound?

Level : Advanced

Answer :

- Core modifications :

- Substituent libraries : Synthesize analogs with halogen (F, Cl) or electron-withdrawing groups (NO₂) at the benzyl position to modulate lipophilicity .

- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with pyridone C=O) .

- Data analysis : Apply multivariate statistics (PCA, PLS) to correlate substituent parameters (Hammett σ, LogP) with bioactivity .

What are common pitfalls in interpreting biological activity data for this compound class?

Level : Advanced

Answer :

- Off-target effects : Use counter-screens (e.g., kinase panel profiling) to confirm specificity .

- Aggregation artifacts : Include detergent (e.g., 0.01% Tween-20) in assays to prevent false positives .

- Metabolic instability : Pre-incubate compounds with liver microsomes (e.g., human S9 fraction) to assess CYP-mediated degradation .

- Contradictory literature : Cross-validate using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

How can reaction scalability be improved for gram-scale synthesis?

Level : Advanced

Answer :

- Flow chemistry : Continuous flow reactors minimize exothermic risks in benzothiazole cyclization .

- Catalyst recycling : Immobilize Pd catalysts on mesoporous silica for reuse in coupling steps .

- Green solvents : Replace DMF with Cyrene™ or 2-MeTHF to enhance sustainability .

- Process analytics : Use inline FTIR or PAT tools to monitor reaction progression and optimize batch conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.